molecular formula C11H8N2 B1261168 1H-azepino[5,4,3-cd]indole

1H-azepino[5,4,3-cd]indole

Cat. No. B1261168
M. Wt: 168.19 g/mol
InChI Key: DXGYZOISMWKYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-azepino[5,4,3-cd]indole is a polycyclic heteroarene and an organic heterotricyclic compound.

Scientific Research Applications

Synthetic Methodologies

1H-azepino[5,4,3-cd]indole derivatives are synthesized using various methodologies, contributing to the field of organic chemistry:

  • A synthetic method to produce 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles, facilitating the preparation of derivatives with carbon side chains at desired positions, was developed (Somei, Wakida, & Ohta, 1988).
  • Gold-catalyzed post-Ugi dearomatization cascade is utilized for rapid access to complex 3,4-fused indole scaffolds, including azepino[5,4,3-cd]indole cores (He et al., 2020).
  • A dearomatization strategy along with palladium-catalyzed domino reaction creates tricyclic azepino[5,4,3-cd]indoles from 2-alkynylanilines (Zheng, Chen, & Fan, 2014).
  • A novel four-component synthesis strategy for azepino[5,4,3-cd]indoles enables the creation of complex heterocyclic scaffolds (Jiang et al., 2014).

Novel Compounds and Applications

Research into novel compounds and their potential applications is a significant aspect of this compound research:

  • Novel synthesis methods for 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles have been discovered, with potential implications in various applications (Somei, Teranishi, Yamada, & Yamada, 2001).
  • The development of new tricyclic indoles with 3,4-fused seven-membered rings, using 4-aminoindoles, offers diverse applications in synthesis strategies (Chen et al., 2019).

Biochemical and Pharmacological Research

Several studies focus on biochemical and pharmacological aspects of this compound derivatives:

  • Synthesis and dopamine receptor binding of pyrazolo[3',4':6,7]azepino[5,4,3-cd]indoles have been explored, indicating potential pharmacological applications (El-Abadelah et al., 2003).
  • Novel tricyclic PARP-1 inhibitors, including 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-ones, exhibit potent anticancer chemopotentiating activity (Canan Koch et al., 2002).
  • Synthesis of pyrrolidine or piperidine ring-fused azepino[5,4,3-cd]indole derivatives contributes to the field of heterocyclic chemistry and potential medicinal applications (Lee et al., 1999).

properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C11H8N2/c1-2-8-6-12-5-4-9-7-13-10(3-1)11(8)9/h1-7,13H

InChI Key

DXGYZOISMWKYNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNC3=C1)C=CN=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-azepino[5,4,3-cd]indole
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1H-azepino[5,4,3-cd]indole
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1H-azepino[5,4,3-cd]indole
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1H-azepino[5,4,3-cd]indole
Reactant of Route 5
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Reactant of Route 6
1H-azepino[5,4,3-cd]indole

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